(Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one
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Description
(Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C16H12N2O2S2 and its molecular weight is 328.4. The purity is usually 95%.
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Scientific Research Applications
1. Biological Activities and Medicinal Chemistry
(Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a compound with a structure related to thiazolidin-4-ones, a significant heterocyclic ring system in medicinal chemistry. Thiazolidin-4-ones are known for their wide range of biological activities, including antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The biological activity of these compounds can be influenced by different substituents in their molecules, making them potentially efficient drug agents (Mech, Kurowska, & Trotsko, 2021).
2. Environmental and Biological Sensing
Compounds containing heteroatoms like sulfur, nitrogen, and oxygen, similar to the structure of this compound, are utilized in various fields, including environmental and biological sensing. These compounds provide coordination sites acting as ligands in coordination chemistry and are employed as chemosensors to detect various metal ions. The review article by Alharbi (2022) covers different organic compounds including Schiff bases, thiourea, pyridine, rhodamine, triazole, pyrene, coumarin, imidazole, diaminomaleonitrile, naphthoxazole, pyrimidine, thiophene, thioether, and other functional groups based chemosensors for the fluorimetric and colorimetric detection of Zn(II) ions in different environmental, agricultural, and biological samples (Alharbi, 2022).
Properties
IUPAC Name |
(5Z)-3-(3-methoxyphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c1-20-13-4-2-3-12(10-13)18-15(19)14(22-16(18)21)9-11-5-7-17-8-6-11/h2-10H,1H3/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBZASHWIZOPBB-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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